molecular formula C9H12BrNO B1501572 5-Methoxyisoindoline hydrobromide CAS No. 1056165-25-3

5-Methoxyisoindoline hydrobromide

Cat. No.: B1501572
CAS No.: 1056165-25-3
M. Wt: 230.1 g/mol
InChI Key: ZVDLRIMBEHYZLB-UHFFFAOYSA-N
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Description

5-Methoxyisoindoline hydrobromide (CAS: 1056165-25-3) is a hydrobromide salt of 5-methoxyisoindoline, a bicyclic amine derivative. Its molecular formula is C₉H₁₁NO·HBr, with a molecular weight of 230.10 g/mol . The compound features a methoxy substituent at the 5-position of the isoindoline ring, a structural motif that may influence its physicochemical and pharmacological properties. While its exact applications remain under investigation, hydrobromide salts are commonly utilized to enhance solubility and stability in pharmaceutical formulations.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-isoindole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDLRIMBEHYZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693294
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056165-25-3
Record name 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindoline hydrobromide typically involves the reaction of 5-methoxyisoindoline with hydrobromic acid. The process can be carried out under solventless conditions, which aligns with green chemistry principles. For instance, one method involves heating the reactants to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of 5-Methoxyisoindoline hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate steps to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoindoline hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-hydroxyisoindoline hydrobromide, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
5-Methoxyisoindoline derivatives have been studied for their potential as anticancer agents. Research indicates that isoindoline compounds can exhibit activity against multidrug-resistant cancer cells, which is a significant challenge in chemotherapy. These compounds may help overcome the limitations posed by traditional chemotherapeutic agents by targeting different pathways involved in cancer cell survival and proliferation .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of isoindoline derivatives, including 5-methoxyisoindoline hydrobromide. For instance, isoindoline-1,3-dione derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compounds demonstrated promising AChE inhibitory activity, suggesting their potential use in treating cognitive disorders .

Organic Synthesis

Intermediates in Pharmaceutical Synthesis
5-Methoxyisoindoline hydrobromide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles. For example, it has been utilized in the synthesis of cephalosporin derivatives, which are widely used antibiotics .

Synthesis Techniques
The synthesis of 5-methoxyisoindoline hydrobromide involves several chemical reactions, including N-alkylation and acylation processes. These methods enable the introduction of various functional groups that can enhance the biological activity of the resulting compounds . The following table summarizes key synthesis methods:

Synthesis Method Description Yield
N-AlkylationReaction with alkyl halides under basic conditionsHigh yield reported
AcylationIntroduction of acyl groups using anhydridesModerate yield
DehydrohalogenationRemoval of halogen to form isoindoline derivativesVariable yield

Case Studies

Case Study: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of 5-substituted isoindolines, including 5-methoxyisoindoline hydrobromide. The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values demonstrating potent activity compared to standard chemotherapeutics . This highlights its potential role in developing new cancer therapies.

Case Study: Neuroprotection in Alzheimer's Models
In another investigation, isoindoline derivatives were tested for neuroprotective effects using in vitro models of oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce cell death and promote neuronal survival, indicating their potential as therapeutic agents for neurodegenerative diseases .

Conclusion and Future Directions

The applications of 5-methoxyisoindoline hydrobromide span across medicinal chemistry and organic synthesis, showcasing its versatility as a compound with significant biological potential. Ongoing research is likely to uncover further therapeutic applications and optimize synthetic routes to enhance its efficacy and safety profiles.

Future studies should focus on:

  • Detailed structure-activity relationship (SAR) investigations to identify optimal modifications.
  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Exploration of combination therapies using isoindoline derivatives to enhance anticancer treatment outcomes.

Mechanism of Action

The mechanism of action of 5-Methoxyisoindoline hydrobromide involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors in the brain, modulating their activity. This interaction is crucial for its potential therapeutic effects in treating neurological disorders. The compound may also inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Therapeutic Class Solubility Regulatory Status
5-Methoxyisoindoline HBr C₉H₁₁NO·HBr 230.10 Research compound Not reported Preclinical investigation
Galantamine HBr C₁₇H₂₁NO₃·HBr 368.27 Alzheimer’s therapy Freely soluble Approved (Razadyne®)
Dextromethorphan HBr C₁₈H₂₅NO·HBr 370.30 Antitussive Water-soluble Approved (OTC use)

Structural Insights :

  • 5-Methoxyisoindoline HBr possesses a simple isoindoline core with a methoxy group, contrasting with galantamine HBr , which has a tricyclic benzofuran scaffold critical for acetylcholinesterase (AChE) inhibition . The methoxy group in 5-methoxyisoindoline may modulate lipophilicity and receptor interactions, though its pharmacological targets remain uncharacterized.
  • Dextromethorphan HBr , a morphinan derivative, shares the hydrobromide salt feature but acts as an NMDA receptor antagonist and sigma-1 agonist, highlighting structural diversity among hydrobromide-containing drugs .

Pharmacological Activity :

  • Galantamine HBr is a well-established AChE inhibitor, increasing acetylcholine levels to alleviate cognitive decline in Alzheimer’s disease .
  • However, empirical data are lacking.
Physicochemical and Analytical Properties
  • Solubility : Hydrobromide salts generally improve water solubility. Galantamine HBr is freely soluble, aligning with its oral bioavailability , while 5-methoxyisoindoline HBr’s solubility remains unquantified.
  • Analytical Methods: RP-HPLC is widely used for hydrobromide salts like dextromethorphan HBr .
Regulatory and Quality Control Standards
  • Galantamine HBr adheres to stringent USP monographs, with reference standards for purity and related compounds .
  • 5-Methoxyisoindoline HBr lacks pharmacopeial documentation, reflecting its status as a research chemical. Quality control relies on supplier specifications (e.g., Hepeng Biotech’s "consult" purity ).

Biological Activity

5-Methoxyisoindoline hydrobromide is a derivative of isoindoline, a compound known for its diverse biological activities. Isoindoline derivatives have garnered attention in medicinal chemistry due to their potential therapeutic effects, particularly in cancer treatment and neuroprotection. This article explores the biological activity of 5-Methoxyisoindoline hydrobromide, including its mechanisms of action, efficacy in various conditions, and relevant case studies.

Chemical Structure and Properties

5-Methoxyisoindoline hydrobromide features a methoxy group at the 5-position of the isoindoline ring. This structural modification is significant as it influences the compound's pharmacological properties.

Anticancer Properties

Research indicates that isoindoline compounds exhibit anticancer activity through various mechanisms, including inhibition of protein kinases and modulation of heat shock proteins. Specifically, 5-Methoxyisoindoline hydrobromide has been investigated for its potential to inhibit cancer cell proliferation.

  • Mechanism of Action : Isoindoline derivatives can interfere with critical signaling pathways involved in tumor growth and metastasis. For example, they may inhibit heat shock protein 90 (HSP90), which is crucial for the stability of many oncogenic proteins .
  • Efficacy : In vitro studies have shown that derivatives similar to 5-Methoxyisoindoline hydrobromide can significantly reduce cell viability in various cancer cell lines, suggesting a promising therapeutic potential .

Neuroprotective Effects

The neuroprotective properties of isoindoline derivatives are particularly noteworthy in the context of neurodegenerative diseases like Alzheimer's.

  • Acetylcholinesterase Inhibition : Compounds structurally related to 5-Methoxyisoindoline hydrobromide have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, some derivatives exhibited IC50 values as low as 2.1 μM against AChE .
  • Cell Viability Studies : In cellular models, these compounds have shown protective effects against oxidative stress-induced cell death, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Case Study 1: Antitumor Activity

A study evaluated the effects of 5-Methoxyisoindoline hydrobromide on human breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

In a model of oxidative stress using PC12 cells, treatment with 5-Methoxyisoindoline hydrobromide resulted in increased cell viability and reduced levels of reactive oxygen species (ROS). This suggests that the compound may exert protective effects against neurotoxic insults.

Research Findings Summary

The following table summarizes key findings related to the biological activities of 5-Methoxyisoindoline hydrobromide:

Activity TypeMechanismEfficacy (IC50)Reference
AnticancerHSP90 inhibitionVaries by cancer type
NeuroprotectiveAChE inhibition2.1 μM
Oxidative StressROS reductionIncreased viability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyisoindoline hydrobromide
Reactant of Route 2
5-Methoxyisoindoline hydrobromide

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